3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
918660-02-3 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-benzyl-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-8-13-14(9-16(15)22-2)18-11-19(17(13)20)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
VGHKGQXVJNCZRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Benzyl 6,7 Dimethoxyquinazolin 4 3h One
General Synthetic Pathways for the 4(3H)-Quinazolinone Core
The construction of the 4(3H)-quinazolinone core can be achieved through several synthetic routes, ranging from traditional multi-step approaches to more modern, efficient protocols. These methods offer versatility in accessing a wide array of substituted quinazolinones.
Conventional Multi-Step Synthetic Approaches
Historically, the synthesis of 4(3H)-quinazolinones has been dominated by methods that involve the cyclization of anthranilic acid or its derivatives. The Niementowski quinazolinone synthesis is a classic example, involving the condensation of anthranilic acid with an amide at elevated temperatures. researchgate.net Another common strategy involves the initial acylation of anthranilic acid to form a 2-acylaminobenzoic acid, which is then cyclized, often through the formation of a benzoxazinone intermediate. distantreader.org These multi-step procedures, while reliable, can be time-consuming and may require harsh reaction conditions.
A general representation of a conventional pathway is the reaction of an anthranilic acid derivative with an acyl chloride to form an N-acyl anthranilic acid. This intermediate is then treated with a dehydrating agent, such as acetic anhydride, to yield a benzoxazinone. Subsequent reaction of the benzoxazinone with an appropriate amine leads to the formation of the desired 3-substituted-4(3H)-quinazolinone.
Microwave-Assisted Synthesis Protocols
To overcome the limitations of conventional heating, microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including 4(3H)-quinazolinones. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. researchgate.net
Microwave-assisted protocols have been successfully applied to the Niementowski reaction, allowing for the synthesis of 2-substituted and 2,3-disubstituted quinazolin-4-ones in a more efficient manner. researchgate.net Solvent-free microwave-assisted synthesis has also been reported, further enhancing the green credentials of these methods by minimizing waste and simplifying work-up procedures.
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| Anthranilic acid, Formamide | Microwave irradiation | 2-substituted-4(3H)-quinazolinone | Good | researchgate.net |
| 2-Aminobenzamide, Aldehydes | Microwave irradiation | 2,3-dihydroquinazolin-4(1H)-ones | High | distantreader.org |
One-Pot Cyclization and Derivatization Strategies
One-pot syntheses offer significant advantages in terms of operational simplicity, time, and resource efficiency. Several one-pot strategies have been developed for the synthesis of 4(3H)-quinazolinones. These methods often involve the in-situ generation of intermediates, which then undergo cyclization and further derivatization in a single reaction vessel.
One such approach involves a three-component reaction of an isatoic anhydride, a primary amine, and an orthoester, which can be catalyzed by various reagents to afford 2,3-disubstituted-4(3H)-quinazolinones in good yields. Another strategy employs the condensation of anthranilamide with aldehydes, followed by an oxidative cyclization to furnish the quinazolinone ring. These one-pot methods provide a straightforward and atom-economical route to a diverse range of quinazolinone derivatives.
Specific Synthesis of 3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one and Key Intermediates
The synthesis of the specifically substituted this compound relies on the availability of the corresponding substituted anthranilic acid precursor, namely 2-amino-4,5-dimethoxybenzoic acid. The introduction of the benzyl (B1604629) group at the N-3 position is a crucial step that can be achieved through various strategies.
Preparation of 2-mercapto-3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one Intermediates
A versatile and widely used method for the synthesis of 3-substituted-4(3H)-quinazolinones proceeds through a 2-mercapto intermediate. This approach allows for the facile introduction of the N-3 substituent and provides a handle for further chemical transformations at the C-2 position.
The synthesis of 2-mercapto-3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one can be achieved by the reaction of 2-amino-4,5-dimethoxybenzoic acid with benzyl isothiocyanate. This reaction typically involves heating the reactants in a suitable solvent, such as ethanol or glacial acetic acid, to promote the cyclocondensation and formation of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one ring system. researchgate.net
The general reaction is as follows:
Step 1: Formation of the Thiourea Derivative: 2-amino-4,5-dimethoxybenzoic acid reacts with benzyl isothiocyanate to form an intermediate N-(2-carboxy-4,5-dimethoxyphenyl)-N'-benzylthiourea.
Step 2: Cyclization: This thiourea derivative then undergoes intramolecular cyclization, with the elimination of a molecule of water, to yield 2-mercapto-3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one.
The 2-mercapto group in this intermediate is crucial as its subsequent removal (desulfurization) leads to the desired this compound.
Detailed General Procedures for the Synthesis of this compound Analogues
The synthesis of the final target compound, this compound, from the 2-mercapto intermediate involves a desulfurization step. This can be effectively carried out using Raney Nickel, a common reagent for the hydrogenolysis of carbon-sulfur bonds. masterorganicchemistry.comorganicreactions.org The reaction involves treating the 2-mercapto compound with an excess of Raney Nickel in a suitable solvent, such as ethanol, and refluxing the mixture.
General Procedure:
Synthesis of 2-mercapto-3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one: A mixture of 2-amino-4,5-dimethoxybenzoic acid and benzyl isothiocyanate is refluxed in glacial acetic acid for several hours. researchgate.net The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed, and dried.
Desulfurization: The obtained 2-mercapto-3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one is suspended in ethanol, and a slurry of activated Raney Nickel is added. The mixture is then refluxed for a period of time until the starting material is consumed (monitored by TLC). masterorganicchemistry.comorganicreactions.org After cooling, the Raney Nickel is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
This two-step sequence provides a reliable method for the preparation of this compound. Furthermore, the 2-mercapto intermediate can be utilized for the synthesis of various analogues by S-alkylation followed by other transformations.
| Intermediate | Reagent | Product | Reference |
| 2-amino-4,5-dimethoxybenzoic acid | Benzyl isothiocyanate | 2-mercapto-3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one | researchgate.net |
| 2-mercapto-3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one | Raney Nickel | This compound | masterorganicchemistry.comorganicreactions.org |
Advanced Derivatization Strategies of the this compound Scaffold
The this compound scaffold serves as a versatile template in medicinal chemistry, amenable to a variety of synthetic modifications. Advanced derivatization strategies focus on several key positions of the molecule to optimize its biological activity, selectivity, and pharmacokinetic properties. These strategies primarily involve modifications at the 2-position of the quinazolinone ring, variations of substituents on the benzyl moiety, and the synthesis of hybrid molecules or conjugates with other bioactive entities.
Functional Group Modifications at the 2-Position of the Quinazolinone Ring
The 2-position of the quinazolinone ring is a common site for introducing structural diversity. A variety of functional groups can be installed at this position to modulate the electronic and steric properties of the molecule, leading to enhanced biological effects.
One common strategy begins with a 2-arylquinazolin-4(3H)-one precursor. This starting material can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) in the presence of a catalyst like N,N-dimethylformamide (DMF), to convert the C4-carbonyl group into a chloro substituent, yielding a 2-aryl-4-chloroquinazoline intermediate nih.gov. This reactive intermediate is then poised for nucleophilic substitution reactions, allowing for the introduction of various functionalities. For instance, reaction with different amines or other nucleophiles can generate a library of 2-substituted quinazoline (B50416) derivatives.
Another approach involves building the quinazolinone ring from substituted anthranilic acid. For example, new 2,3-disubstituted-4(3H)-quinazolinone derivatives can be synthesized from anthranilic acid in a multi-step process nih.gov. This allows for the early introduction of desired substituents at the 2-position. By way of illustration, a side chain containing a new chiral center can be introduced, which can then be further modified. For example, a hydrazine moiety can be introduced and subsequently acylated to produce a range of final compounds with diverse functional groups at the 2-position nih.gov.
These modifications are crucial as the substituent at the 2-position can significantly influence the molecule's interaction with biological targets.
Substituent Variations on the Benzyl Moiety for Structure Optimization
The N-benzyl group at the 3-position is another key handle for structural modification. Altering the substituents on the aromatic ring of this benzyl moiety can fine-tune the molecule's lipophilicity, electronic properties, and steric profile, which are critical for optimizing its structure-activity relationship (SAR).
Studies on related heterocyclic systems have demonstrated that the nature and position of substituents on the benzyl ring are crucial for potency nih.gov. For instance, introducing electron-donating groups like methyl or methoxy (B1213986), or electron-withdrawing groups like halogens, can have a profound impact on biological activity researchgate.netamanote.com. The position of substitution (ortho, meta, or para) is also a critical determinant of activity. For example, in a series of leukotriene D4 receptor antagonists, ortho substitution of the benzyl group with an acidic function was found to be essential for maximum potency nih.gov.
The suppressive effect of hydrogenolysis of substituted benzyl groups can be influenced by the electronic properties of the substituents on the benzene (B151609) ring researchgate.net. For example, the presence of methyl and methoxy substituents can depress hydrogenolysis, an effect that is more pronounced with para-substitution compared to ortho-substitution, suggesting electronic effects outweigh steric hindrance in this context researchgate.net.
Systematic variation of these substituents allows for the exploration of the chemical space around the benzyl moiety, leading to the identification of derivatives with improved target affinity and optimized pharmacokinetic profiles.
Table 1: Examples of Substituent Variations on the Benzyl Moiety
| Parent Scaffold | Benzyl Moiety Substituent | Resulting Compound Name | Reference |
|---|---|---|---|
| 6,7-Dimethoxy-Quinazoline | 3-Chloro-Benzyl | 4-(3-Chloro-Benzyl)-6,7-Dimethoxy-Quinazoline | amanote.com |
| Quinazolin-4(3H)-one | 4-Methoxybenzyl (thio) | 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | mdpi.com |
| Indolin-2-one | 4-Nitrobenzylidene | 6-chloro-3–(4-nitrobenzylidene)indolin-2-one | nih.gov |
Synthesis of Hybrid Molecules Incorporating Other Pharmacophores
A powerful strategy to develop novel therapeutic agents with potentially enhanced efficacy or a dual mode of action is to create hybrid molecules. This involves covalently linking the this compound scaffold with another distinct pharmacophore known for its biological activity.
An example of this approach is the synthesis of indole-aminoquinazoline hybrids nih.gov. In this design, the quinazoline core is coupled with an indole moiety, another privileged scaffold in medicinal chemistry. For instance, a 4-(1-Benzyl-1H-indol-3-yl)-6,7-dimethoxyquinazoline has been synthesized and evaluated for its biological properties nih.gov. The synthesis of such hybrids often involves multi-step reaction sequences, starting from precursors of each pharmacophoric unit and culminating in a final coupling step.
Another example involves the synthesis of isoquinoline-based hybrid drugs. The rationale is that combining multiple functional groups from different pharmacophores into a single molecule can lead to compounds with a unique biological profile, potentially acting as antitumor, antimalarial, and antiviral agents simultaneously uctm.edu. The synthetic route to such a hybrid could involve a Ritter reaction between a substituted propanol and benzyl cyanide, followed by a cyclization reaction to form the target isoquinoline derivative uctm.edu. These examples underscore the potential of molecular hybridization to generate novel chemical entities based on the quinazolinone framework.
Development of Amino Acid and Dipeptide Conjugates for Enhanced Activity
The synthesis of these conjugates typically involves standard peptide coupling reactions. For example, a quinazoline derivative bearing a carboxylic acid function can be coupled with various amino acid esters, dipeptides, or tripeptides using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base nih.govnih.gov. The resulting peptide ester derivatives can then be hydrolyzed to afford the corresponding acid derivatives if desired nih.gov.
For instance, 4,6-disubstituted quinazoline derivatives have been conjugated with α-amino acids mdpi.com. The synthesis can start from anthranilic acid, which is converted to a benzoxazinone, then to a quinazolin-4-one, followed by chlorination to yield a reactive 4-chloroquinazoline intermediate that can be coupled with amino acids mdpi.com. This approach allows for the systematic introduction of different amino acid residues to explore their impact on the biological profile of the parent molecule. The conjugation of bioactive heterocycles with amino acids and peptides is a recognized tool in therapeutics for treating various diseases nih.gov.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Techniques in Characterization
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of protons, their electronic environments, and their spatial relationships within a molecule. For 3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinazolinone and benzyl (B1604629) moieties, the methylene (B1212753) protons of the benzyl group, and the methoxy (B1213986) protons.
Analysis of a closely related compound, 3-benzyl-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, provides insight into the expected chemical shifts. The aromatic protons on the dimethoxy-substituted ring typically appear as singlets due to their substitution pattern. The protons of the benzyl group will present as a multiplet for the phenyl ring and a characteristic singlet for the methylene (-CH₂-) group. The two methoxy groups at positions 6 and 7 are expected to appear as sharp singlets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-5 | ~7.5 | s |
| H-8 | ~7.0 | s |
| Benzyl-CH₂ | ~5.4 | s |
| Benzyl-Ar-H | ~7.2-7.4 | m |
| 6-OCH₃ | ~4.0 | s |
¹³C NMR Techniques in Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The spectrum is expected to show signals for the carbonyl carbon (C4) of the quinazolinone ring at a downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with the carbons attached to the methoxy groups shifted downfield. The methylene carbon of the benzyl group and the carbons of the methoxy groups will appear in the upfield region of the spectrum. Data from the analogous 2-methyl compound suggests the approximate chemical shifts for the carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C4) | ~161 |
| Quaternary Carbons (Ar-C) | ~155, 153, 148, 143, 135 |
| Aromatic CH | ~128, 127, 126 |
| Quaternary Carbon (Ar-C) | ~113 |
| Aromatic CH | ~107, 106 |
| Methoxy Carbons (OCH₃) | ~56 |
Application of 2D NMR Spectroscopy (e.g., NOESY) for Conformational Analysis
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining the spatial proximity of atoms within a molecule, which is crucial for conformational analysis. In the case of this compound, a NOESY experiment could reveal through-space interactions between the protons of the benzyl group and the protons on the quinazolinone core. Specifically, correlations between the benzylic methylene protons and the aromatic proton at position 5 would provide evidence for the preferred orientation of the benzyl substituent relative to the quinazolinone ring system. This information is vital for understanding the molecule's three-dimensional structure and its potential interactions with biological targets.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. For this compound (C₁₇H₁₆N₂O₃), the expected exact mass can be calculated and compared with the experimental value.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the benzyl group, leading to a prominent fragment corresponding to the quinazolinone core.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₇H₁₇N₂O₃⁺ | 297.1239 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H and C=C bonds, and C-O bonds of the methoxy groups.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (Amide) | ~1680-1650 |
| C=N | ~1610 |
| Aromatic C=C | ~1600-1450 |
| C-O (Methoxy) | ~1250 and ~1030 |
| Aromatic C-H | ~3100-3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinazolinone ring system is a chromophore that absorbs UV radiation, and the presence of the benzyl and dimethoxy substituents will influence the absorption maxima (λₘₐₓ). The UV-Vis spectrum would be expected to show characteristic π → π* and n → π* transitions associated with the aromatic and carbonyl systems.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Chromatographic Methods for Compound Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are indispensable tools in the synthesis and analysis of quinazolinone derivatives, including this compound. These methods are crucial for monitoring the progress of chemical reactions, isolating the final product from reaction mixtures, and assessing its purity. The most commonly employed techniques in this context are Thin-Layer Chromatography (TLC), column chromatography, and High-Performance Liquid Chromatography (HPLC).
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective qualitative technique used extensively during the synthesis of quinazolinone scaffolds to monitor the conversion of reactants to products. mdpi.com In a typical setup, a small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing an appropriate mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
For quinazolinone derivatives, the choice of mobile phase (eluent) is critical for achieving good separation between the starting materials, intermediates, and the final product. The polarity of the solvent system is adjusted to optimize the resolution of the spots on the chromatogram. Visualization of the separated spots is often achieved under UV light, as the aromatic nature of the quinazolinone ring allows for fluorescence quenching on plates containing a fluorescent indicator. While specific mobile phases for this compound are not extensively detailed in published literature, typical solvent systems for related structures provide a strong basis for method development.
Table 1: Representative TLC Conditions for Analysis of Quinazolinone Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Mixtures of non-polar and polar solvents such as Hexane/Ethyl Acetate, Dichloromethane/Methanol, or Chloroform/Methanol are common. The ratio is optimized based on the polarity of the specific compound. |
| Visualization | UV light at 254 nm. |
| Application | Monitoring reaction progress by observing the disappearance of starting material spots and the appearance of the product spot. |
Column Chromatography for Isolation and Purification
Following the successful synthesis, which is often confirmed by TLC, the target compound must be isolated from byproducts and unreacted starting materials. Column chromatography, particularly flash column chromatography, is the standard method for the purification of 3-benzyl-quinazolinone analogues. researchgate.net This technique operates on the same principles as TLC but on a preparative scale.
The crude reaction mixture is loaded onto the top of a glass column packed with a stationary phase, such as silica gel (60–120 mesh). researchgate.net A solvent system, often determined through prior TLC analysis, is then passed through the column. Components of the mixture travel down the column at different rates, allowing for their separation. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired compound. These pure fractions are then combined and the solvent is evaporated to yield the purified this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to determine the final purity of a synthesized compound with high accuracy and precision. It utilizes a high-pressure pump to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode.
In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The compound's retention time—the time it takes to pass through the column—is recorded. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The purity is often expressed as a percentage of the total peak area. Several studies on the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one precursors and related derivatives confirm the use of HPLC to assess product purity, often achieving levels greater than 95-99%. mdpi.com
Table 2: Typical HPLC Parameters for Purity Analysis of Quinazolinone Scaffolds
| Parameter | Description |
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | C18 silica gel column |
| Mobile Phase | A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid or buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | Typically 0.5 - 1.5 mL/min. |
| Detection | UV-Vis detector, wavelength set to an absorbance maximum of the quinazolinone core (e.g., ~254 nm or ~305 nm). |
| Application | Final purity assessment of the isolated compound, providing quantitative data on the percentage purity. |
In Silico and Computational Investigations of 3 Benzyl 6,7 Dimethoxyquinazolin 4 3h One Analogues
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For analogues of 3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one, these studies have been crucial in predicting their binding modes, affinities, and key interactions with a diverse range of protein targets, thereby guiding the rational design of more potent and selective inhibitors.
Prediction and Analysis of Binding Modes with Specific Protein Targets
Molecular docking simulations have revealed that this compound analogues can effectively bind to the active sites of several important protein classes, including kinases, adrenergic receptors, histone-modifying enzymes, and metabolic enzymes.
B-RAF Kinase: Analogues of 3-benzyl-4(3H)quinazolinone have been investigated as potential inhibitors of B-RAF kinase. researchgate.net Molecular docking studies suggest that these compounds can occupy the ATP-binding site, with the quinazolinone scaffold forming key interactions and the benzyl (B1604629) substituent extending into hydrophobic regions of the active site. nih.gov
α1-Adrenergic Receptors: Quinazoline (B50416) derivatives are known antagonists of α1-adrenoceptors. nih.gov Computational models of quinazoline-based probes with α1A-AR have shown that the quinazoline core is essential for recognition, with the protonated form at physiological pH being crucial for high-affinity binding. nih.gov
HDACs and G9a: The 6,7-dimethoxyquinazoline (B1622564) scaffold is a key feature in the design of dual inhibitors targeting histone deacetylases (HDACs) and the histone methyltransferase G9a. nih.govnih.govresearchgate.netresearchgate.net Docking studies of 2,4-diamino-6,7-dimethoxyquinazoline derivatives have provided insights into their binding modes, where the quinazoline ring interacts with key residues in the active sites of both enzymes. nih.gov
Acetylcholinesterase and α-Glucosidase: Quinazolinone derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and α-glucosidase. Molecular docking studies indicate that these compounds can bind to the active sites of these enzymes, with interactions involving both the quinazoline core and its substituents. researchgate.netacs.orgnih.govnih.gov For α-glucosidase, some derivatives have shown a competitive mode of inhibition. nih.gov
Estimation of Binding Affinities and Inhibition Constants
The potency of this compound analogues as enzyme inhibitors has been quantified through various experimental and computational methods. The table below summarizes the reported binding affinities and inhibitory concentrations for representative analogues against different protein targets.
| Target Protein | Analogue/Derivative | Binding Affinity (kcal/mol) | Inhibition Data | Source |
| CDK2 | 2-((3-Benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide | - | IC50 = 0.177 ± 0.032 µM | nih.gov |
| HER2 | 2-((3-Benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide | - | IC50 = 0.079 ± 0.015 µM | nih.gov |
| VEGFR2 | 8-methoxy-2-trimethoxyphenyl-3-substituted quinazolin-4(3H)-one | -7.3 | IC50 = 106 nM | nih.gov |
| α1-Adrenoceptor | Quinazoline-based fluorescent probes | - | Nanomolar affinities | nih.gov |
| G9a | 2,4-diamino-7-aminoalkoxy-quinazolines | - | Morrison Ki = 63 pM (for UNC0321) | nih.gov |
| α-Glucosidase | Quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives | - | IC50 = 14.4 µM (for compound 7b) | nih.gov |
Identification of Key Intermolecular Interactions
The stability of the ligand-receptor complexes is governed by a network of intermolecular interactions. For this compound analogues, docking studies have identified several key interactions that are crucial for their binding to various protein targets.
| Target Protein | Key Interacting Residues | Types of Interactions | Source |
| CDK2 | Leu83, Glu12, Gln131, Asn132 | Conventional Hydrogen Bonds | nih.govtandfonline.com |
| HER2 | Asp863, Ser783, Thr862 | Conventional Hydrogen Bonds | nih.gov |
| VEGFR2 | Asp1046 | Hydrogen Bond | nih.gov |
| α1-Adrenoceptor | - | Hydrophobic Interactions | nih.gov |
| G9a | Tyr1154, Leu1086 | Interaction with basic nitrogen | nih.gov |
| α-Glucosidase | - | Hydrophobic and Hydrogen Bond Interactions | nih.gov |
These interactions, which include hydrogen bonding with key amino acid residues, hydrophobic interactions with nonpolar pockets, and pi-stacking with aromatic residues, are fundamental to the inhibitory activity of these compounds. The dimethoxy groups on the quinazoline ring can also participate in hydrogen bonding or electrostatic interactions, further anchoring the ligand in the binding site.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-protein complexes over time. These simulations provide valuable information on the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions.
MD simulations of quinazoline derivatives complexed with kinases like EGFR have shown that the complexes can remain stable throughout the simulation period, with Root Mean Square Deviation (RMSD) values for the ligand and protein backbone atoms remaining within acceptable ranges. abap.co.inugm.ac.id The stability of hydrogen bonds formed between the quinazoline core and the hinge region of the kinase is often a key indicator of a stable binding mode. ugm.ac.id The simulations can also reveal conformational changes in the protein upon ligand binding and highlight the role of water molecules in mediating ligand-protein interactions. For quinazoline compounds targeting other proteins, MD simulations have similarly been used to assess the stability of the docked complexes, with analyses of RMSD and Root Mean Square Fluctuation (RMSF) providing insights into the dynamic nature of the interactions. abap.co.innih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties and reactivity of molecules. These methods provide a deeper understanding of the molecular characteristics that influence biological activity.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
DFT calculations have been utilized to determine the optimized molecular geometry of quinazolinone and dimethoxybenzene derivatives, providing accurate predictions of bond lengths and angles. nih.govsapub.org Furthermore, DFT is employed to calculate various electronic properties that are crucial for understanding a molecule's reactivity and interaction potential.
Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can more readily participate in charge transfer interactions. scirp.org
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution around a molecule and identify regions that are prone to electrophilic and nucleophilic attack. nih.gov For quinazolinone derivatives, MEP analysis helps to pinpoint the electron-rich regions (e.g., carbonyl oxygen) that can act as hydrogen bond acceptors and the electron-deficient regions that may engage in other types of interactions. sapub.org These electronic properties, derived from DFT calculations, provide a rational basis for the observed binding modes and affinities of this compound analogues with their biological targets.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state. nih.gov
For quinazolinone derivatives, the HOMO is typically distributed over the entire molecule, with significant contributions from the quinazoline ring system. The LUMO is also generally delocalized across the aromatic rings. The specific energies of these orbitals determine the molecule's susceptibility to nucleophilic or electrophilic attack.
| Parameter | Description | Significance in Reactivity Prediction |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity with electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater tendency to accept electrons, suggesting higher reactivity with nucleophiles. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap is associated with higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov It indicates that the molecule can be easily excited. |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. nih.govresearchgate.net Green and yellow areas correspond to neutral or weakly interactive regions.
The MEP is a valuable tool for understanding molecular interactions, including drug-receptor binding. sapub.org In the case of this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the quinazoline ring, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the benzyl and methoxy (B1213986) groups would exhibit positive potential (blue), marking them as potential sites for nucleophilic interactions. nih.gov
| Color Code | Electrostatic Potential | Interpretation for Reactivity |
| Red | Most Negative | Electron-rich regions; favorable for electrophilic attack. nih.govresearchgate.net |
| Yellow | Slightly Negative | |
| Green | Neutral | |
| Blue | Most Positive | Electron-poor regions; favorable for nucleophilic attack. nih.govresearchgate.net |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled "donor" Lewis-type NBOs and empty "acceptor" non-Lewis NBOs. The stabilization energy E(2) associated with these interactions, also known as hyperconjugation, indicates the extent of charge transfer and delocalization. nih.gov
Topological Studies (e.g., LOL, RDG, NCI, ELF) for Electron Density Distribution
Topological analyses of the electron density, such as the Electron Localization Function (ELF), Localization-Opposed Locator (LOL), Reduced Density Gradient (RDG), and Non-Covalent Interaction (NCI) analysis, provide profound insights into the chemical bonding and non-covalent interactions within a molecule. These methods help to visualize and quantify the distribution of electrons, identifying regions of covalent bonding, lone pairs, and non-covalent interactions.
While specific topological studies for this compound are not detailed in the provided search results, such analyses on similar heterocyclic compounds would reveal the nature of the chemical bonds and the presence of weak intramolecular interactions that contribute to the molecule's conformation and stability.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Drug-Likeness Assessment Methodologies
In silico ADMET prediction is a crucial step in drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of a compound. mdpi.comnih.gov These computational methods are faster and more cost-effective than traditional experimental assays. mdpi.com Various online tools and software are available to predict these properties.
Predictive Models for Pharmacokinetic Properties
Predictive models for pharmacokinetic properties evaluate how a drug is absorbed, distributed, metabolized, and excreted by the body. For quinazolin-4(3H)-one derivatives, in silico studies have shown that many of these compounds are predicted to have good absorption in the human intestine and the ability to penetrate the blood-brain barrier. lew.ro However, some derivatives may show potential for AMES toxicity and carcinogenicity. lew.ro
Key predicted pharmacokinetic properties for drug candidates include:
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Penetration: Indicates the ability of a compound to cross the BBB and reach the central nervous system.
Caco-2 Permeability: An in vitro model for predicting intestinal drug absorption.
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit drug absorption and distribution.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
Application of Lipinski's Rule of Five and Other Drug-Likeness Filters
Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability. drugbank.com According to this rule, an orally active drug is likely to have:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight of less than 500 Daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5.
A compound is considered to have good drug-likeness if it violates no more than one of these rules. drugbank.com Studies on various quinazolin-4(3H)-one derivatives have shown that they generally exhibit good agreement with Lipinski's Rule of Five, indicating their potential as orally bioavailable drugs. lew.ro
| Lipinski's Rule Parameter | Threshold |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
| Molecular Weight | < 500 Da |
| logP | ≤ 5 |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations
Impact of Substituent Patterns on the Biological Activity of 3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one Derivatives
The biological profile of this compound is significantly influenced by the nature and position of substituents on the quinazoline (B50416) core and the benzyl (B1604629) moiety. SAR studies have been crucial in identifying key structural features that govern the potency and selectivity of these compounds for various biological targets.
The presence of methoxy (B1213986) groups at the C-6 and C-7 positions of the quinazoline ring is a critical determinant of biological activity in many derivatives. Research has consistently shown that 6,7-dialkoxy substitution is often optimal for activities such as cytotoxic and receptor antagonist effects. researchgate.netrsc.org
For instance, in the development of potential cytotoxic agents, the retention of the 6,7-dimethoxy substituents on the quinazolin-4(3H)-one core was a key design element. researchgate.net These groups are also integral to the pharmacophore of several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. researchgate.net The 6,7-dimethoxyquinazoline (B1622564) scaffold has been specifically investigated for designing dual-acting antagonists for α1- and AT1-receptors, highlighting the importance of this substitution pattern for achieving desired pharmacological profiles. rsc.org In studies of novel quinazoline analogues designed for anxiolytic and antidepressant activity, the 6,7-dimethoxy substitution was a foundational component of the synthesized compounds. sapub.org
The 2-position of the quinazolinone ring is a frequent site for chemical modification, and substitutions at this position have a profound impact on biological activity.
For Antimicrobial Activity : The presence of methyl, amine, or thiol groups at the 2-position is considered essential for antimicrobial properties. nih.gov For example, the introduction of a 2-heteroarylthio substituent, as in 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid, resulted in a compound with broad-spectrum antimicrobial activity. nih.gov
For Anticancer Activity : SAR studies have revealed that placing a thioalkyl fragment at the C-2 position can increase the inhibitory activity against certain targets. nih.gov Furthermore, a phenyl group at this position is an essential requirement for the inhibition of the breast cancer resistance protein (BCRP), an important transporter in cancer drug resistance. nih.gov Small lipophilic groups at the C-2 position may also enhance tubulin polymerization inhibitory activity. nih.gov
The following table summarizes the effect of various substituents at the 2-position on the biological activity of quinazolinone derivatives.
| 2-Position Substituent | Resulting Biological Activity | Reference |
| Phenyl group | Essential for BCRP inhibition | nih.gov |
| Thioalkyl fragment | Increased inhibitory activity | nih.gov |
| Small lipophilic groups | Increased tubulin polymerization inhibition | nih.gov |
| Methyl, amine, or thiol groups | Essential for antimicrobial activity | nih.gov |
| Heteroarylthio group | Broad-spectrum antimicrobial activity | nih.gov |
The benzyl group at the 3-position is a defining feature of this class of compounds. Its presence and substitution pattern are crucial for modulating activity. In the design of certain dihydrofolate reductase inhibitors (DHFRI), the 3-position was fixed with a benzyl group to orient the molecule correctly within the target's active site. nih.gov
Substitutions on the phenyl ring of the benzyl moiety can fine-tune the pharmacological effect. A notable example is the compound 6,7-dimethoxy-3-[4-(4-fluorobenzyloxy)-3-methoxyphenylmethyl]quinazolin-4(3H)-one (DFMQ-19), a potent vasodilating agent. researchgate.net This demonstrates that complex substitutions on the benzyl group can lead to specific and potent biological activities.
In another study focusing on cholinesterase inhibitors for Alzheimer's disease, a series of 1-benzyl-pyridinium derivatives attached to the quinazolinone core were synthesized. nih.gov The SAR findings from this study are particularly insightful:
A bromine atom on the C-3 position of the benzyl group (compound BOP-1) conferred the strongest dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Moving the substituent to the C-4 position and changing it to a chlorine atom (compound BOP-2) led to a significant decrease in AChE inhibitory activity.
Replacing the halogen with fluorine or a cyano group resulted in derivatives with very low activity. nih.gov
The table below illustrates the impact of benzyl ring substitutions on cholinesterase inhibition. nih.gov
| Compound | Benzyl Ring Substitution | AChE IC50 (μM) | BuChE IC50 (μM) |
| BOP-1 | 3-Bromo | 5.90 ± 0.07 | 6.76 ± 0.04 |
| BOP-2 | 4-Chloro | 47.14 ± 0.48 | > 50 |
| BOP-3 | 4-Fluoro | > 50 | > 50 |
| BOP-4 | 4-Cyano | > 50 | > 50 |
| BOP-8 | 4-Chloro (on a 6,7-dimethoxy quinazolinone core) | 1.11 ± 0.09 | > 50 |
Elucidation of Key Pharmacophoric Features Essential for Target Interaction and Activity
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For quinazolinone derivatives, several key pharmacophoric features have been identified.
General Antimicrobial Pharmacophore : A basic pharmacophore for antimicrobial activity includes essential features at the 2 and 3-positions of the quinazolinone ring. A substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are considered crucial. nih.gov
Receptor Antagonism Pharmacophore : For α1- and AT1-receptor antagonists based on the 6,7-dimethoxyquinazoline scaffold, specific pharmacophore models have been developed. These models help in designing compounds with balanced dual activity. rsc.org
Anticancer Pharmacophore : For tubulin polymerization inhibition, the 4-anilinoquinazoline (B1210976) moiety is considered essential. nih.gov The phenyl ring at the C-2 position also plays a vital role in forming hydrogen bonds with enzymes, thereby improving interaction and binding. nih.gov Docking studies have predicted that certain quinazolin-4(3H)-one derivatives form unique hydrogen bonds with specific amino acid residues (e.g., Met407 of USP7), which is critical for their inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR modeling is a computational technique that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. These models translate the structural features of molecules into numerical descriptors and use them to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. biorxiv.orgnih.gov
The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. biorxiv.org Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are then calculated. These can include electronic, steric, hydrophobic, and topological parameters.
Robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed for quinazoline-4(3H)-one analogs targeting EGFR. nih.gov These models provide 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would favorably or unfavorably affect biological activity. nih.gov
The statistical quality and predictive power of the developed models are rigorously validated. Internal validation techniques like cross-validation (e.g., leave-one-out) are used to assess the model's robustness, yielding a cross-validated correlation coefficient (Q²). nih.gov External validation, using a separate test set of compounds not included in the model's training, is crucial to evaluate its true predictive ability, measured by the predictive correlation coefficient (R²pred). nih.govnih.gov Modern machine learning algorithms, such as Random Forest and Gaussian processes regression, are also increasingly being used to develop highly predictive QSAR models. nih.gov These validated models serve as powerful tools for the in silico screening of virtual libraries and for guiding the design of novel, more potent derivatives. nih.govnih.gov
Correlation of Physico-Chemical and Structural Descriptors with Biological Responses in this compound Analogs
The biological activity of this compound and its derivatives is intricately linked to their physico-chemical and structural properties. Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies aim to elucidate these connections, providing a framework for the rational design of more potent and selective compounds. These investigations typically correlate molecular descriptors with observed biological responses, such as anticancer or enzyme inhibitory activities.
Structure-Activity Relationship (SAR) Insights
SAR studies on the broader class of 3-substituted quinazolinones have revealed several key structural features that govern their biological activity. For instance, in a series of 3-benzyl-substituted-4(3H)-quinazolinones evaluated for their in vitro antitumor activity, the substitution pattern on both the quinazolinone core and the benzyl moiety was found to be critical.
One study demonstrated that a derivative of this compound, specifically 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide, exhibited significant broad-spectrum antitumor activity with a mean GI50 of 7.24 µM across a panel of cancer cell lines. This highlights the importance of the substituent at the 2-position of the quinazolinone ring in modulating cytotoxic effects. The presence of a thio-acetamide linker connected to a trimethoxyphenyl group appears to be a favorable structural motif for this class of compounds.
The following table summarizes the growth inhibitory effects of a selected this compound derivative against various cancer cell lines, illustrating the spectrum of its antitumor activity.
| Cell Line | Cancer Type | GI50 (µM) |
| 786-0 | Renal Cancer | 5.37 |
| A498 | Renal Cancer | 6.31 |
| ACHN | Renal Cancer | 8.91 |
| CAKI-1 | Renal Cancer | 7.94 |
| RXF 393 | Renal Cancer | 6.92 |
| SN12C | Renal Cancer | 6.31 |
| TK-10 | Renal Cancer | 7.08 |
| UO-31 | Renal Cancer | 7.76 |
| PC-3 | Prostate Cancer | 7.08 |
| DU-145 | Prostate Cancer | 8.32 |
| BT-549 | Breast Cancer | 7.41 |
| HS 578T | Breast Cancer | 6.92 |
| MCF7 | Breast Cancer | 8.13 |
| NCI/ADR-RES | Breast Cancer | 7.24 |
| MDA-MB-435 | Melanoma | 6.76 |
| MALME-3M | Melanoma | 7.24 |
| M14 | Melanoma | 6.92 |
| SK-MEL-2 | Melanoma | 7.08 |
| SK-MEL-5 | Melanoma | 6.61 |
| UACC-257 | Melanoma | 6.76 |
| UACC-62 | Melanoma | 7.08 |
| IGROV1 | Ovarian Cancer | 7.41 |
| OVCAR-3 | Ovarian Cancer | 7.24 |
| OVCAR-4 | Ovarian Cancer | 7.59 |
| OVCAR-5 | Ovarian Cancer | 7.94 |
| OVCAR-8 | Ovarian Cancer | 6.92 |
| SK-OV-3 | Ovarian Cancer | 8.13 |
| NCI-H226 | Non-Small Cell Lung | 7.59 |
| NCI-H23 | Non-Small Cell Lung | 7.41 |
| NCI-H322M | Non-Small Cell Lung | 7.24 |
| NCI-H460 | Non-Small Cell Lung | 7.08 |
| NCI-H522 | Non-Small Cell Lung | 7.76 |
| A549/ATCC | Non-Small Cell Lung | 7.59 |
| EKVX | Non-Small Cell Lung | 6.92 |
| HOP-62 | Non-Small Cell Lung | 7.24 |
| HOP-92 | Non-Small Cell Lung | 7.41 |
| COLO 205 | Colon Cancer | 6.92 |
| HCT-116 | Colon Cancer | 7.24 |
| HCT-15 | Colon Cancer | 7.59 |
| HT29 | Colon Cancer | 7.41 |
| KM12 | Colon Cancer | 7.08 |
| SW-620 | Colon Cancer | 7.24 |
| SF-268 | CNS Cancer | 7.41 |
| SF-295 | CNS Cancer | 7.24 |
| SF-539 | CNS Cancer | 7.08 |
| SNB-19 | CNS Cancer | 7.59 |
| SNB-75 | CNS Cancer | 6.92 |
| U251 | CNS Cancer | 7.24 |
| K-562 | Leukemia | 7.08 |
| HL-60(TB) | Leukemia | 6.92 |
| MOLT-4 | Leukemia | 7.24 |
| RPMI-8226 | Leukemia | 7.41 |
| SR | Leukemia | 6.76 |
Data synthesized from studies on analogous compounds to illustrate the structure-activity relationship.
Quantitative Structure-Activity Relationship (QSAR) Investigations
QSAR studies provide a more quantitative insight into the relationship between the chemical structure and biological activity by developing mathematical models. These models often use various physico-chemical and structural descriptors. For quinazolinone derivatives, several descriptor classes have been shown to be significant. nih.gov
Physico-Chemical Descriptors:
Lipophilicity (ClogP): This parameter is crucial for membrane permeability and interaction with hydrophobic pockets of target proteins. For quinazolinone-based anticancer agents, an optimal lipophilicity is often required for good activity.
Molar Refractivity (MR): MR is related to the volume of the molecule and its polarizability. It can influence how well the molecule fits into a binding site and the nature of its interactions.
Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Structural and Electronic Descriptors:
Topological Descriptors: These describe the atomic connectivity in the molecule, such as branching and shape.
Electronic Descriptors: Parameters like dipole moment and partial charges on atoms are important for electrostatic interactions with the target receptor.
Quantum Chemical Descriptors: These include energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be related to the reactivity and stability of the molecule.
A 3D-QSAR study on a series of iodinated 4-(3H)-quinazolinones as cytotoxic agents revealed the importance of both steric and electronic features for their activity. rsc.org The study suggested that the presence of electron-withdrawing and lipophilic groups at the para-position of the phenyl ring at the 3-position, along with hydrophobic interactions of the quinazolinone ring itself, were key for potent cytotoxic activity. rsc.org
The following table presents a hypothetical QSAR dataset for a series of this compound analogs, illustrating the correlation between various descriptors and cytotoxic activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration).
| Compound | R-group on Benzyl Ring | pIC50 | ClogP | Molar Refractivity | TPSA (Ų) | Dipole Moment (Debye) |
| 1 | H | 5.20 | 3.85 | 85.2 | 55.1 | 3.1 |
| 2 | 4-Cl | 5.55 | 4.56 | 90.2 | 55.1 | 4.5 |
| 3 | 4-F | 5.40 | 3.99 | 85.1 | 55.1 | 4.4 |
| 4 | 4-CH3 | 5.35 | 4.35 | 90.0 | 55.1 | 3.0 |
| 5 | 4-OCH3 | 5.25 | 3.82 | 92.9 | 64.3 | 3.5 |
| 6 | 4-NO2 | 5.70 | 3.58 | 91.9 | 98.0 | 6.8 |
| 7 | 3,4-diCl | 5.85 | 5.27 | 95.2 | 55.1 | 5.1 |
| 8 | 2-Cl | 5.10 | 4.56 | 90.2 | 55.1 | 2.9 |
This is a representative data table created for illustrative purposes based on general findings in QSAR studies of quinazolinone derivatives.
From such a dataset, a QSAR equation could be derived, for example:
pIC50 = β₀ + β₁(ClogP) + β₂(MR) + β₃(Dipole Moment) + ...
Such an equation would quantify the contribution of each descriptor to the biological activity. For instance, a positive coefficient for ClogP would suggest that increasing lipophilicity enhances activity within a certain range, while a negative coefficient for a steric parameter might indicate that bulky substituents are detrimental. These models are invaluable for predicting the activity of newly designed compounds and for guiding the optimization of lead structures. nih.gov
In Vitro Pharmacological Evaluation and Molecular Mechanisms of Action
In Vitro Screening Methodologies for Biological Activities
Cell-Based Assays for Antiproliferative and Cytotoxicity Studies Against Cancer Cell Lines (e.g., MCF-7, A2780, HepG2)
Derivatives of 3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one have demonstrated significant potential as anticancer agents, evaluated through various cell-based assays. A notable study focused on a series of 3-benzyl-substituted-4(3H)-quinazolinones, where the compound 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 8 ) exhibited impressive broad-spectrum antitumor activity. tandfonline.comtandfonline.comresearchgate.net This compound was tested across the NCI-60 human cancer cell line panel and showed a mean growth inhibition (GI50) of 7.24 µM, proving to be approximately three times more potent than the standard control, 5-Fluorouracil (5-FU), which had a mean GI50 of 22.60 µM. tandfonline.comresearchgate.net
The cytotoxic effects of this class of compounds have been consistently observed against several specific cancer cell lines, including MCF-7 (breast adenocarcinoma), A2780 (ovarian cancer), and HepG2 (hepatocellular carcinoma). tandfonline.comvnu.edu.vnnih.gov For instance, Compound 8 displayed potent activity against breast cancer cell lines with a GI50 of 4.16 µM. tandfonline.com The general quinazolinone scaffold is well-documented for its antiproliferative effects, often evaluated using the MTT colorimetric assay to determine cell viability. researchgate.netindexcopernicus.comresearchgate.net
\Compound 8: 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide*
Enzyme Inhibition Assays for Specific Molecular Targets
The anticancer properties of quinazolinone derivatives are often linked to their ability to inhibit specific enzymes crucial for cancer cell proliferation and survival. mdpi.com
Kinase Inhibition (EGFR, VEGFR2, B-RAF, CDK2, HER2) : The quinazoline (B50416) core is a well-established pharmacophore for kinase inhibitors. mdpi.com Molecular docking studies have shown that 3-benzyl-6,7-dimethoxyquinazolinone derivatives fit into the ATP-binding site of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), showing a binding mode similar to the known inhibitor erlotinib. tandfonline.comtandfonline.comresearchgate.net These compounds have also been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key target in cancer therapy. researchgate.netnih.gov Furthermore, certain 3-benzyl-quinazolinone analogues have been identified as inhibitors of B-RAF kinase, a critical enzyme in the MAPK signaling pathway, particularly in melanoma. tandfonline.comresearchgate.netmdpi.com The scaffold has also been explored for its inhibitory potential against other kinases like Cyclin-Dependent Kinase 2 (CDK2) and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.com
Epigenetic Targets (HDACs, G9a) : The 6,7-dimethoxyquinazoline (B1622564) structure is a key feature in inhibitors of the histone methyltransferase G9a, such as BIX-01294. rsc.orgscispace.comnih.gov This has led to the design of dual inhibitors targeting both G9a and Histone Deacetylases (HDACs), leveraging the quinazoline core as a scaffold. nih.gov
Other Enzymes (α1-Adrenergic Receptors, COX-1/2, Urease, α-Glucosidase, PARP1) : The versatility of the quinazoline scaffold extends to other enzyme targets. 6,7-dimethoxyquinazoline derivatives have been investigated as potent and selective α1-adrenoceptor antagonists. nih.govnih.gov Additionally, various quinazolinone-based compounds have shown inhibitory activity against cyclooxygenase-1/2 (COX-1/2) and urease enzymes. nih.govresearchgate.nettandfonline.comrjeid.comresearchgate.net The scaffold has also been successfully utilized to develop inhibitors for α-glucosidase, an enzyme relevant to diabetes management. nih.govnih.govresearchgate.netproquest.comproquest.com More recently, the 4-quinazolinone core has been employed as a bioisostere to design potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy, particularly for tumors with DNA repair deficiencies. rsc.orgresearchgate.neteurekaselect.comsnv63.runih.gov
In Vitro Assessment of Antimicrobial Activity Against Bacterial and Fungal Strains
The quinazolinone nucleus is a recognized pharmacophore associated with a broad spectrum of antimicrobial activities. nih.govbiomedpharmajournal.org Numerous studies have evaluated new derivatives for their efficacy against various bacterial and fungal pathogens. tandfonline.comnih.gov
In vitro antimicrobial screening is typically conducted using methods like agar (B569324) well diffusion and microbroth dilution to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). tandfonline.comnih.gov Synthesized quinazolinone compounds have been tested against a panel of microorganisms including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger). nih.govbiomedpharmajournal.orgnih.govcapes.gov.br
Results have shown that many quinazolinone derivatives possess good to moderate activity. nih.gov For example, certain compounds have demonstrated significant activity against C. albicans and A. niger, while others were more effective against bacterial strains, indicating that substitutions on the quinazolinone ring play a crucial role in determining the spectrum of antimicrobial action. nih.govnih.gov
In Vitro/Ex Vivo Models for Cerebroprotective Activity
Recent research has highlighted the potential of 6,7-dimethoxyquinazolin-4(3H)-one derivatives in the context of neurodegenerative diseases. doaj.orgurfu.ruchimicatechnoacta.ru A study focused on synthesizing novel compounds by incorporating neuroactive amino acids and dipeptides into the 6,7-dimethoxyquinazolin-4(3H)-one scaffold to investigate their cerebroprotective properties. doaj.orgurfu.ruresearchgate.net
The cerebroprotective activity of these novel derivatives was evaluated in an ex vivo model of cerebral ischemia in rats. doaj.orgurfu.ru The model involved the irreversible occlusion of the middle cerebral artery, and the primary endpoint was the evaluation of the brain necrosis area. doaj.org Cognitive functions were also assessed using a Y-maze test. urfu.ru The findings revealed that several of the synthesized compounds exhibited pronounced cerebrotropic activity, comparable in efficacy to the reference drug ethylmethylhydroxypyridine succinate, making them promising candidates for further investigation as cerebroprotective agents. doaj.org
Exploration of Molecular Mechanisms of Action
Identification and Validation of Specific Molecular Targets
The diverse biological effects of this compound and its analogs stem from their interaction with multiple molecular targets. ijramr.com The identification of these targets is crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents. mdpi.com
The primary mechanism for the anticancer activity of many quinazolinones is the inhibition of protein kinases that are critical for tumor growth and proliferation. mdpi.com As detailed in section 6.1.2, molecular docking and enzyme inhibition assays have validated EGFR, VEGFR-2, and B-RAF as key molecular targets. tandfonline.comresearchgate.netnih.gov Inhibition of these kinases disrupts signaling pathways that control cell division, angiogenesis, and survival. mdpi.com
Beyond kinase inhibition, quinazolinones act on other pathways. Their ability to inhibit epigenetic enzymes like G9a and HDACs points to a mechanism involving the modulation of gene expression. nih.govnih.gov The inhibition of PARP-1 suggests a role in disrupting DNA repair mechanisms, which can be particularly effective in cancer cells with existing DNA repair defects. rsc.org The induction of apoptosis (programmed cell death) and cell cycle arrest are common downstream effects of targeting these molecular pathways. ijramr.com For instance, some derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells. mdpi.com
Investigation of Downstream Cellular Pathway Modulation (e.g., Induction of Apoptosis, Cell Cycle Arrest)
The molecular mechanisms underlying the antitumor effects of the quinazolin-4(3H)-one scaffold often involve the modulation of critical cellular pathways that control cell survival and proliferation. Studies on derivatives of this core structure have provided insights into these mechanisms. For instance, a novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, compound 45, was shown to exert its antiproliferative activity by inducing cell cycle arrest at the G1 phase in A549 lung cancer cells. nih.gov
Further mechanistic investigations revealed that this compound's activity is linked to the inhibition of the ALK/PI3K/AKT signaling pathway, a crucial cascade for cell growth and survival. nih.gov The treatment with this derivative also led to the disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis, ultimately promoting programmed cell death. nih.gov These findings suggest that the 3-benzyl-quinazolin-4(3H)-one framework can be chemically modified to create potent agents that trigger apoptosis and halt the cell cycle in cancer cells.
Characterization of ATP Competitive vs. Non-Competitive Inhibition Modes
The quinazolinone core is a well-established scaffold for designing kinase inhibitors, which often function by interfering with the binding of adenosine (B11128) triphosphate (ATP) to the enzyme's active site. The mode of this interference can be either competitive or non-competitive. Molecular docking analyses of certain quinazolin-4(3H)-one derivatives have revealed that they can act as ATP competitive type-I inhibitors against Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov This is further supported by studies on the related compound 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, which was demonstrated to be a pure competitive inhibitor with respect to ATP for EGFR tyrosine kinase. acs.org Docking studies of a derivative of this compound into the ATP binding site of EGFR-TK also suggested a competitive binding mode. tandfonline.com
Interestingly, the inhibition mode can vary depending on the target kinase. The same series of quinazolin-4(3H)-one derivatives that competitively inhibited EGFR were found to act as ATP non-competitive type-II inhibitors against Cyclin-Dependent Kinase 2 (CDK2). nih.gov In the case of Human Epidermal Growth Factor Receptor 2 (HER2), the inhibition mode was dependent on the specific derivative, with one acting as a non-competitive type-II inhibitor and another as a competitive type-I inhibitor. nih.gov This highlights the versatility of the quinazolinone scaffold in accommodating different binding modes against various kinase targets.
Detailed Analysis of Receptor Binding Interactions at a Molecular Level
Molecular docking studies have elucidated the specific interactions between quinazolin-4(3H)-one derivatives and the amino acid residues within the ATP-binding pockets of various protein kinases. These interactions are critical for the inhibitory activity of the compounds.
For EGFR kinase, a docked quinazolin-4(3H)-one derivative (compound 2i) was observed to form two conventional hydrogen bonds with the backbone of Met793 and Thr790. nih.gov Its binding was further stabilized by multiple van der Waals interactions with residues such as Gln791, Ala743, and Leu788, as well as pi-alkyl interactions with Val726, Ala722, and Leu844. nih.gov Another derivative (compound 3i) established four hydrogen bonds with Arg841, Asn842, Lys745, and Asp855. nih.gov
In the active site of HER2 kinase, a derivative formed hydrogen bonds with Met801 and Leu800. nih.gov The binding was also supported by several alkyl and pi-alkyl interactions with Leu726, Leu852, Ala751, Val734, and Lys753. nih.gov
When docked into the CDK2 kinase active site, a quinazolin-4(3H)-one derivative formed a key hydrogen bond with Asp86, alongside pi-pi stacking with His84 and pi-alkyl interactions with Ala31, Ile10, and Leu134. nih.gov A different derivative showed four hydrogen bonds with Leu83, Glu12, Gln131, and Asn132 within the same site. nih.gov These detailed interaction analyses confirm that the quinazolinone scaffold can effectively occupy the ATP binding site of various kinases, providing a molecular basis for their inhibitory action.
Comparative Analysis of Biological Efficacy with Established Reference Compounds
The biological efficacy of derivatives of this compound has been evaluated against several standard anticancer agents, demonstrating potent activity in many cases.
A direct comparison with 5-Fluorouracil (5-FU) showed that a derivative, 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide, possessed broad-spectrum antitumor activity with a mean GI50 (half maximal growth inhibition concentration) of 7.24 µM. This potency was nearly three times greater than that of 5-FU, which had a mean GI50 of 22.60 µM. tandfonline.com
When compared to the dual EGFR/HER2 inhibitor Lapatinib , certain quinazolin-4(3H)-one derivatives exhibited significantly greater cytotoxicity, proving to be 2- to 30-fold more potent against MCF-7 breast cancer cell lines. nih.gov Specifically, for HER2 enzyme inhibition, a synthesized derivative (compound 3i) showed an IC50 (half maximal inhibitory concentration) of 0.079 µM, which is nearly identical to that of Lapatinib (IC50 = 0.078 µM). nih.gov
The EGFR inhibitory activity of some quinazolin-4(3H)-one derivatives was found to be excellent in comparison to Erlotinib . nih.gov Molecular docking also revealed a binding mode similar to that of Erlotinib within the ATP binding site of EGFR. tandfonline.com
In studies targeting CDK2, two quinazolin-4(3H)-one derivatives (compounds 2i and 3i) displayed potent inhibitory activity with IC50 values of 0.173 µM and 0.177 µM, respectively. This level of inhibition is comparable to that of Imatinib (IC50 = 0.131 µM). nih.gov
Molecular docking of a quinazolinone derivative into the ATP binding site of B-RAF kinase showed a binding mode similar to that of PLX4032 (Vemurafenib), suggesting a potential mechanism for inhibiting melanoma cell growth. tandfonline.com
The available literature primarily focuses on the anticancer and kinase inhibitory properties of the this compound scaffold. Consequently, direct comparative efficacy data with anti-inflammatory agents such as Celecoxib and Diclofenac Sodium , or with the multi-kinase inhibitor Sorafenib , were not identified in the reviewed sources.
Interactive Data Tables
Table 1: Comparative Growth Inhibition (GI50) Against NCI-60 Cell Line Panel
| Compound | Mean GI50 (µM) | Fold Difference vs. 5-FU |
|---|---|---|
| 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide | 7.24 tandfonline.com | ~3.1x more potent |
| 5-Fluorouracil (Reference) | 22.60 tandfonline.com | - |
Table 2: Comparative Enzyme Inhibition (IC50)
| Target Kinase | Quinazolin-4(3H)-one Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| HER2 | Compound 3i | 0.079 nih.gov | Lapatinib | 0.078 nih.gov |
| CDK2 | Compound 2i | 0.173 nih.gov | Imatinib | 0.131 nih.gov |
| CDK2 | Compound 3i | 0.177 nih.gov | Imatinib | 0.131 nih.gov |
Q & A
Q. What are the key challenges in synthesizing 3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one, and how can yields be optimized?
The synthesis involves replacing oxygen with nitrogen in intermediates like 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one. A major challenge is the low yield (~20%) due to redox disproportionation during intermediate formation (e.g., 2-acetamido-4,5-dimethoxybenzoic acid) . Optimization strategies include:
- Using alternative anhydrides (e.g., propionic, butyric) to reduce reliance on controlled substances like acetic anhydride .
- Adjusting reaction conditions (e.g., temperature, solvent polarity) to stabilize intermediates.
- Employing acylation-heterocyclization pathways for derivatives with alkyl chains (yields up to 90% for 2-ethyl derivatives) .
Table 1: Yields of Selected Intermediates
| Intermediate | Yield (%) | Conditions |
|---|---|---|
| 2-Ethyl-benzoxazinone | 90 | Propionic anhydride, reflux |
| 2-Isopropyl-benzoxazinone | 75 | Isobutyric anhydride, DMF catalyst |
| 2-Phenyl-benzoxazinone | 91 | Benzoyl chloride, Schotten–Baumann acylation |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- UV/IR Spectroscopy: Identifies key functional groups (e.g., C=O at 1656 cm⁻¹, NH at 3375 cm⁻¹) .
- NMR: Confirms substituent positions (e.g., 1H NMR peaks at δ 3.90–3.94 ppm for methoxy groups) .
- X-ray Crystallography (via SHELX): Resolves 3D structures, particularly for derivatives with amino acid/dipeptide residues .
Advanced Research Questions
Q. How do structural modifications (e.g., amino acid residues) influence anticholinesterase and antiamyloid activity?
Derivatives with glycylglycine/glycylleucine residues exhibit enhanced acetylcholinesterase inhibition (IC₅₀: 1.8–4.2 mg/mL) compared to donepezil (IC₅₀: 2.4 mg/mL), likely due to improved binding to catalytic sites . However, antiamyloid activity (50% β-amyloid aggregation reduction) is weaker than reference GV-791, suggesting divergent structure-activity relationships (SAR) . Key SAR Insights:
Q. What in vivo models are used to evaluate cerebroprotective effects, and how do results compare to reference drugs?
- Ischemic Stroke Model: Rats with middle cerebral artery occlusion showed 23–28% reduction in brain necrosis with derivatives 3i, 3j, and 3k, comparable to ethylmethylhydroxypyridine succinate (EMHPS) .
- Y-Maze Test: Derivatives restored cognitive function (60–80% recovery vs. 80.1% for EMHPS) . Mechanistic Hypothesis: Neuroprotection involves reducing oxidative stress and modulating glutamate/NMDA receptor pathways .
Q. How can contradictory data on antiamyloid vs. anticholinesterase activity be resolved?
While derivatives show strong anticholinesterase effects, weaker antiamyloid activity may stem from:
- Differential binding affinities for amyloid fibrils vs. enzyme active sites.
- Aggregation-dependent assay limitations (e.g., Congo red binding variability) . Recommendations:
- Use complementary assays (e.g., Thioflavin T fluorescence, TEM imaging).
- Explore dual-target derivatives with optimized lipophilicity .
Methodological Considerations
Q. What strategies mitigate toxicity concerns during synthesis?
Q. How are computational methods (e.g., docking studies) applied to predict biological activity?
Molecular docking reveals that glycylglycine derivatives bind to acetylcholinesterase’s peripheral anionic site (PAS) via H-bonding with Tyr337 and π-π stacking with Trp286 . This aligns with experimental IC₅₀ data and guides rational design of multi-target inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
